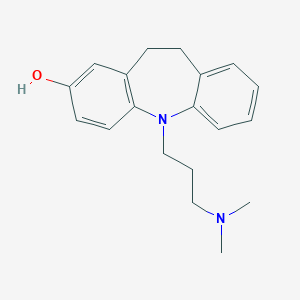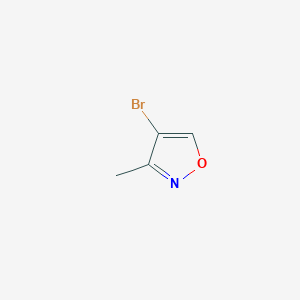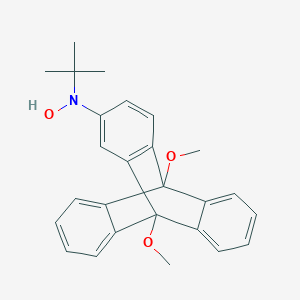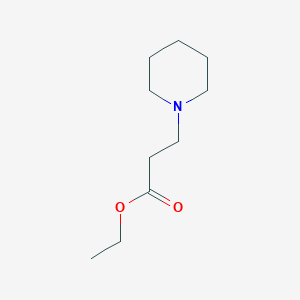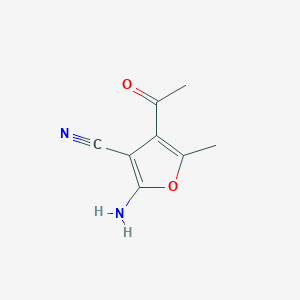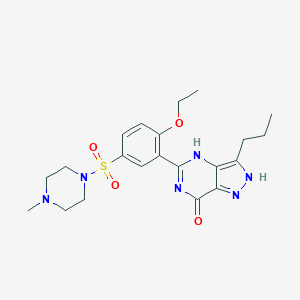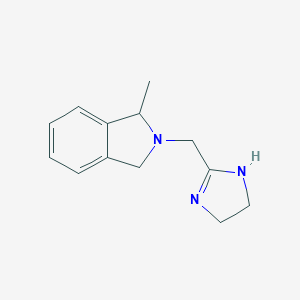
BRL 44408
描述
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole is a heterocyclic compound that features both imidazole and isoindole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
科学研究应用
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole has a wide range of applications in scientific research:
作用机制
Target of Action
BRL 44408, also known as 2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole, is a drug used in scientific research that acts as a selective antagonist for the α2A adrenoreceptor . Adrenoreceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Mode of Action
This compound interacts with its target, the α2A adrenoreceptor, by binding to it and blocking its function . This antagonistic action prevents the normal inhibitory role of the receptor, leading to an increase in the release of neurotransmitters such as norepinephrine and dopamine .
Biochemical Pathways
The α2A adrenoreceptor regulates the release of neurotransmitters, and its antagonism by this compound leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex . Additionally, this compound, probably by inhibiting α2A heteroceptors, produces a significant increase in cortical levels of acetylcholine .
Pharmacokinetics
In rats, this compound penetrates the central nervous system resulting in peak brain and plasma concentrations of 586 ng/g and 1124 ng/ml, respectively . The compound is centrally active following subcutaneous administration .
Result of Action
The molecular and cellular effects of this compound’s action include an antidepressant-like response and analgesic activity . In the forced swim test and schedule-induced polydipsia assay, this compound produced an antidepressant-like response by dose-dependently decreasing immobility time and adjunctive water intake, respectively . In a model of visceral pain, this compound exhibited analgesic activity by decreasing para-phenylquinone (PPQ)-induced abdominal stretching .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water to 100 mM suggests that it can be readily administered in aqueous solutions . It is recommended that solutions of this compound be prepared and used on the same day to ensure stability . If stock solutions need to be made in advance, they should be stored as aliquots in tightly sealed vials at -20°C .
生化分析
Biochemical Properties
BRL 44408 interacts with α2A-adrenoceptors, which are a subtype of α2-adrenoceptors . The Ki values for α2A and α2B are 5.68 and 651 nM, respectively . This indicates that this compound has a high affinity for α2A-adrenoceptors and a much lower affinity for α2B-adrenoceptors .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to elevate extracellular concentrations of norepinephrine and dopamine, but not serotonin, in the medial prefrontal cortex . This suggests that this compound influences cell function by modulating neurotransmitter release .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to α2A-adrenoceptors . This binding antagonizes the receptors, inhibiting their activity . As a result, the release of certain neurotransmitters is increased .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the expression of cingulate α2A adrenoceptors was found to increase at day 3 and day 7 after nerve injury, but decrease at day 14 . This suggests that the effects of this compound on cellular function may vary depending on the timing of administration .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on rats, this compound was administered at doses ranging from 0.3125 to 5.0 mg/kg body weight . The study found that this compound significantly reduced serum levels of proinflammatory cytokines, chemokines, liver enzymes, and lactate at higher doses .
Metabolic Pathways
Given its role as an α2A-adrenoceptor antagonist, it likely interacts with enzymes and cofactors involved in adrenergic signaling .
Transport and Distribution
It has been found to penetrate the central nervous system in rats, resulting in peak brain and plasma concentrations .
Subcellular Localization
Given its role as an α2A-adrenoceptor antagonist, it likely localizes to the cell membrane where adrenoceptors are typically found .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
相似化合物的比较
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound shares the imidazole moiety and has similar chemical properties.
2-Benzyl-4,5-dihydro-1H-imidazole: Another compound with a similar imidazole structure, used in various chemical applications.
Uniqueness
What sets 2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole apart is its combination of imidazole and isoindole moieties, which provides a unique set of chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and makes it a versatile tool in scientific research .
属性
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13/h2-5,10H,6-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOFAUSEYBZKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1CC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922665 | |
| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118343-19-4 | |
| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118343-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brl 44408 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118343194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-44408 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZET7B198W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of BRL 44408?
A1: this compound acts as a potent and selective antagonist at the α2A-adrenoceptor subtype [, , ].
Q2: How does this compound interact with α2A-adrenoceptors?
A2: this compound binds to the α2A-adrenoceptor, blocking the binding site for endogenous agonists like norepinephrine. This prevents receptor activation and downstream signaling [, , , ].
Q3: What are the downstream effects of α2A-adrenoceptor antagonism by this compound?
A3: Antagonism of α2A-adrenoceptors by this compound can lead to several downstream effects, including:
- Increased neurotransmitter release: this compound elevates extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex, likely by inhibiting presynaptic autoreceptor function and tonic regulation of neurotransmitter release [].
- Modulation of neuronal activity: In the locus coeruleus, this compound increases noradrenaline efflux, indicating a role in modulating neuronal firing [].
- Inhibition of smooth muscle contraction: In blood vessels, this compound can inhibit the contractile response mediated by α2A-adrenoceptors [, , ].
- Modulation of pain signaling: this compound exhibits antihyperalgesic effects in inflammatory pain models, likely through its actions on spinal α2A-adrenoceptors [, , ].
- Effects on the hypothalamic-pituitary-adrenal (HPA) axis: this compound can block the increase in corticosterone levels induced by α2-adrenoceptor agonists, suggesting a role in regulating the HPA axis [].
Q4: Does this compound interact with other receptor subtypes?
A4: While highly selective for α2A-adrenoceptors, this compound has been reported to interact with 5-HT1A receptors at higher concentrations [].
Q5: How does the interaction of this compound with α2A-adrenoceptors differ in normal versus pathological states?
A5: Research suggests that the α2-adrenoceptor subtype activated by agonists like clonidine for analgesia may shift from α2A to non-α2A subtypes following peripheral nerve injury. In this context, this compound loses its ability to block the analgesic effects [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C14H17N3 and its molecular weight is 227.3 g/mol.
Q7: What are the key structural features of this compound contributing to its α2A-adrenoceptor selectivity?
A7: While the precise structural determinants for selectivity are complex, studies exploring a range of α2-adrenoceptor antagonists highlight the importance of specific substitutions and spatial arrangements within the molecule for binding affinity and subtype selectivity [].
Q8: Are there known structure-activity relationship (SAR) studies for this compound or related compounds?
A8: Yes, several studies have investigated the SAR of α2-adrenoceptor ligands, including this compound. These studies demonstrate how modifications to the core structure can influence binding affinity, selectivity for different α2-adrenoceptor subtypes, and intrinsic activity (agonist vs. antagonist properties) [, , , ].
Q9: What is known about the pharmacokinetic profile of this compound?
A9: In rats, this compound readily penetrates the central nervous system, achieving peak brain and plasma concentrations rapidly after administration [].
Q10: Are there any studies comparing the pharmacokinetic properties of this compound to other α2-adrenoceptor antagonists?
A10: While direct comparative studies might be limited, the pharmacological characterization of various α2-adrenoceptor antagonists often includes assessing their potency and selectivity in different experimental models. This information can provide insights into potential pharmacokinetic differences and contribute to understanding their in vivo actions [, , , , ].
Q11: How does the route of administration affect the efficacy of this compound?
A11: The route of administration can significantly influence the efficacy of this compound. For example, intrathecal administration is more effective in blocking spinal α2A-adrenoceptor-mediated effects compared to systemic administration [, , ].
Q12: What in vitro models have been used to investigate the pharmacological activity of this compound?
A12: Several in vitro models have been employed, including:
- Tissue preparations: Isolated blood vessels and segments of the gastrointestinal tract are used to study the effects of this compound on smooth muscle contraction [, , , ].
- Synaptosomes: These isolated nerve terminals are used to examine the effects of this compound on neurotransmitter release [].
- Cell lines: Recombinant cell lines expressing specific α2-adrenoceptor subtypes are used to characterize ligand binding affinities and signaling properties [, , ].
Q13: What in vivo models have been used to study the effects of this compound?
A13: A range of in vivo models have been employed, including:
- Rodent models of pain: Inflammatory pain models (e.g., formalin test, carrageenan-induced hyperalgesia) are used to assess the analgesic effects of this compound [, , , ].
- Rodent models of stress and depression: Chronic unpredictable mild stress (CUMS) models are used to investigate the role of α2A-adrenoceptors in stress-related disorders and the potential therapeutic effects of this compound [].
- Rodent models of colitis: Dextran sulfate sodium (DSS)-induced colitis models are used to explore the role of α2A-adrenoceptors in intestinal inflammation and the potential therapeutic benefits of this compound [].
Q14: What are the main findings from in vivo studies using this compound in pain models?
A14: Intrathecal this compound can block the antinociceptive effects of α2-adrenoceptor agonists in various pain models, suggesting a key role for spinal α2A-adrenoceptors in mediating analgesia [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)


